6-Bromo-5-fluoropyridine-2-carboxamide

Medicinal Chemistry Organic Synthesis Cross-Coupling

6-Bromo-5-fluoropyridine-2-carboxamide (CAS 1416712-39-4) is a halogenated picolinamide derivative with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol. Its structure features a pyridine ring substituted at the 2-position with a carboxamide group, at the 5-position with a fluorine atom, and at the 6-position with a bromine atom.

Molecular Formula C6H4BrFN2O
Molecular Weight 219.01 g/mol
CAS No. 1416712-39-4
Cat. No. B1381097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoropyridine-2-carboxamide
CAS1416712-39-4
Molecular FormulaC6H4BrFN2O
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)Br)C(=O)N
InChIInChI=1S/C6H4BrFN2O/c7-5-3(8)1-2-4(10-5)6(9)11/h1-2H,(H2,9,11)
InChIKeyPGECOQRMDVLEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoropyridine-2-carboxamide (CAS 1416712-39-4): A Strategic 2,5,6-Trisubstituted Pyridine Building Block for Kinase-Targeted Medicinal Chemistry


6-Bromo-5-fluoropyridine-2-carboxamide (CAS 1416712-39-4) is a halogenated picolinamide derivative with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol [1]. Its structure features a pyridine ring substituted at the 2-position with a carboxamide group, at the 5-position with a fluorine atom, and at the 6-position with a bromine atom. This specific 2,5,6-substitution pattern is classified within the broader family of picolinamide kinase inhibitor scaffolds [2]. The compound serves as a key intermediate, where the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate molecular conformation, metabolic stability, and target binding in derived drug candidates.

6-Bromo-5-fluoropyridine-2-carboxamide: Why Regioisomeric or Halo-Analog Substitution Introduces Uncontrolled Reactivity and Biological Risk


Generic substitution of 6-bromo-5-fluoropyridine-2-carboxamide with a closely related regioisomer (e.g., 5-bromo-6-fluoropyridine-2-carboxamide) or a different dihalogen analog (e.g., 6-chloro-5-fluoropyridine-2-carboxamide) is not scientifically sound. The positioning of the bromine and fluorine atoms on the pyridine ring creates distinct and orthogonal reactivity profiles; the 6-bromo group is significantly more labile in oxidative addition for cross-coupling than a 6-chloro analog, while the 5-fluoro substituent imparts different electronic effects on the ring compared to a 5-chloro or 5-hydrogen analog, altering the reactivity of the 2-carboxamide in subsequent transformations [1]. In a kinase-targeted medicinal chemistry context, these subtle electronic and steric changes propagate to the final drug candidate, potentially leading to a complete loss of target binding or undesirable metabolic profiles, as the picolinamide core is a critical pharmacophore for kinase hinge-binding [2].

Product-Specific Evidence Guide for 6-Bromo-5-fluoropyridine-2-carboxamide (1416712-39-4): Quantified Differentiation Against Closest Analogs


Orthogonal Reactivity: Quantitative Cross-Coupling Rate Advantage of 6-Br over 6-Cl Analog

The 6-bromo substituent on the target compound provides a markedly faster rate of oxidative addition in palladium-catalyzed cross-coupling reactions compared to the 6-chloro analog (6-chloro-5-fluoropyridine-2-carboxamide). Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C) with phenylboronic acid, the 6-bromo derivative achieves >95% conversion in <2 hours, whereas the 6-chloro analog typically requires >12 hours for equivalent conversion, representing a >6-fold rate enhancement [1]. This reactivity difference is attributed to the lower bond dissociation energy of the C-Br bond (approx. 285 kJ/mol) compared to C-Cl (approx. 340 kJ/mol).

Medicinal Chemistry Organic Synthesis Cross-Coupling

Purity Specification Benchmarking: 97%+ Assay by HPLC vs. Typical 95% for Uncontrolled Analogs

Reputable vendors supply 6-bromo-5-fluoropyridine-2-carboxamide with a minimum purity specification of 97% as verified by HPLC and NMR, compared to a typical 95% specification for many competing pyridine building blocks from uncontrolled sources . This higher purity specification is critical for avoiding side reactions and impurities in multi-step medicinal chemistry syntheses. Batch-specific certificates of analysis (CoA) including HPLC, NMR, and GC data are available for this CAS number (1416712-39-4), providing supply chain transparency .

Quality Control Procurement Analytical Chemistry

Physicochemical Property Differentiation: XLogP3-AA of 1.2 Enables Favorable Permeability-Aqueous Solubility Balance

The computed XLogP3-AA value for 6-bromo-5-fluoropyridine-2-carboxamide is 1.2 [1]. This contrasts with the non-fluorinated analog 6-bromo-pyridine-2-carboxamide (predicted XLogP approx. 0.9) and the 5-chloro analog (predicted XLogP approx. 1.5). The intermediate lipophilicity of the target compound, directly influenced by the 5-fluoro substituent's electron-withdrawing effect, positions it within the optimal LogP range (1-3) for central nervous system (CNS) drug candidates, offering a balanced permeability–solubility profile preferred in kinase inhibitor development.

Drug Design ADME Physicochemical Properties

Optimal Application Scenarios for 6-Bromo-5-fluoropyridine-2-carboxamide (CAS 1416712-39-4) Based on Verified Product Differentiators


Rapid Library Synthesis for PIM Kinase and LRRK2 Inhibitor Programs

Medicinal chemistry teams synthesizing focused libraries around the picolinamide kinase hinge-binding motif should prioritize 6-bromo-5-fluoropyridine-2-carboxamide. Its >6-fold faster Suzuki coupling rate compared to the 6-chloro analog [1] enables high-throughput parallel synthesis on automated platforms, significantly accelerating the SAR cycle for targets like PIM kinase and LRRK2 [2].

Design of CNS-Penetrant Kinase Inhibitors Requiring Balanced ADME

For neuroscience-focused drug discovery programs, particularly those targeting brain kinases such as LRRK2, this compound's computed XLogP of 1.2 [3] provides a more favorable starting point for CNS penetration than regioisomeric or non-fluorinated analogs. The 5-fluoro substituent is critical for achieving this optimal lipophilicity profile while maintaining solubility.

Reproducible Late-Stage Functionalization Workflows Requiring High-Purity Intermediates

Process chemistry groups and contract research organizations (CROs) aiming for robust, scalable routes should specify this compound with a 97% purity specification and batch-specific CoA . This ensures that trace impurities do not poison catalysts in subsequent cross-coupling steps, leading to more reproducible yields in the scale-up of advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-fluoropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.